1-(2,4-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
Description
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Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O/c1-16(2)11-12-26-22-8-6-5-7-20(22)25-24(26)19-14-23(28)27(15-19)21-10-9-17(3)13-18(21)4/h5-10,13,16,19H,11-12,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGWUIYTHUYZRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a pyrrolidinone core linked to a benzodiazole moiety and a dimethylphenyl substituent. The molecular formula is with a molecular weight of 363.45 g/mol. The compound's unique structural features contribute to its biological activity.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. In vitro assays have demonstrated that it can induce apoptosis in various cancer cell lines by activating the caspase pathway and disrupting mitochondrial function .
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress-induced damage. It appears to modulate pathways associated with neuroinflammation and apoptosis, which are crucial in neurodegenerative diseases.
- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This activity is particularly relevant in conditions like arthritis and other inflammatory disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Signaling Pathways : The compound has been shown to interfere with key signaling pathways involved in cell survival and proliferation, including the PI3K/Akt/mTOR pathway. This inhibition leads to decreased cell growth and increased apoptosis in cancer cells .
- Oxidative Stress Reduction : By enhancing antioxidant defenses, the compound helps mitigate oxidative stress, which is a significant contributor to cellular damage in various diseases .
- Modulation of Gene Expression : The compound may influence the expression of genes involved in apoptosis and inflammation, thereby altering cellular responses to stressors .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Cancer Cell Lines : A study investigated the effects of the compound on A549 lung cancer cells. Results indicated that treatment with varying concentrations (20 µM to 100 µM) led to significant reductions in cell viability and increased apoptotic markers after 48 hours of exposure .
- Neuroprotection in Animal Models : In an animal model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. This suggests its potential therapeutic role in treating neurodegenerative diseases.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
